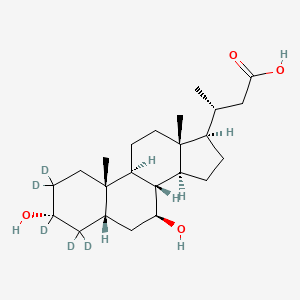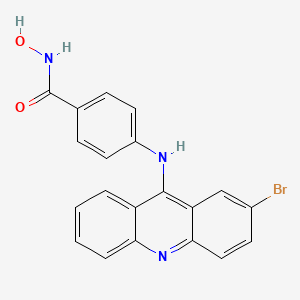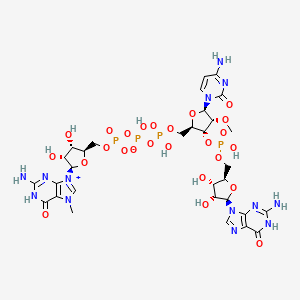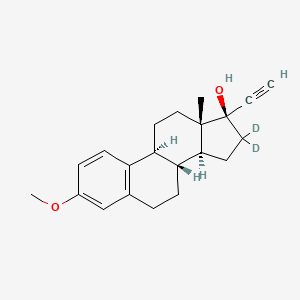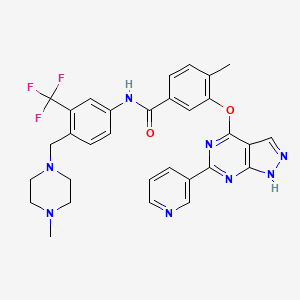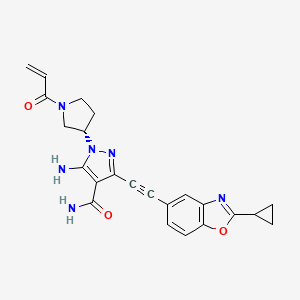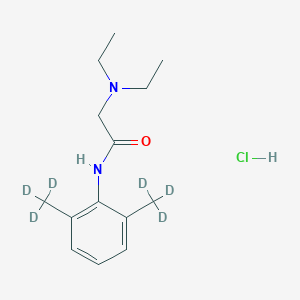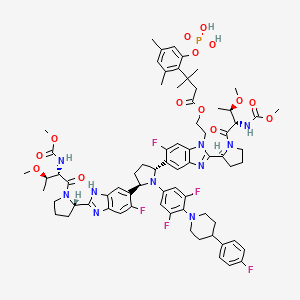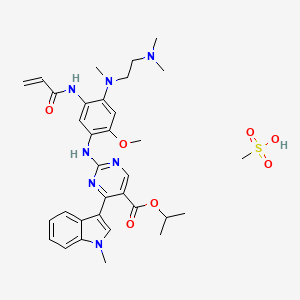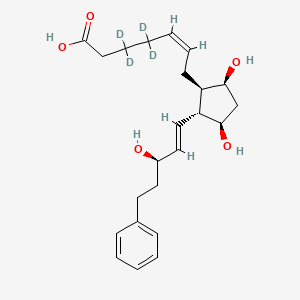
Triptolide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptolide-d3 is a deuterated derivative of triptolide, a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been used for centuries in traditional Chinese medicine for its anti-inflammatory, immunosuppressive, and anti-cancer properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of triptolide due to the isotope effect, which can provide more stable and detailed insights.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triptolide-d3 involves the incorporation of deuterium atoms into the triptolide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the triptolide structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized hydrogen-deuterium exchange processes or the use of deuterated reagents. The process would need to ensure high yield and purity of the final product, which may involve multiple purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Triptolide-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized triptolide derivatives, while reduction can yield reduced forms of triptolide .
Applications De Recherche Scientifique
Triptolide-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
Triptolide-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: Triptolide inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses.
Induction of Apoptosis: Triptolide induces apoptosis in cancer cells by activating various apoptotic pathways, including the mitochondrial pathway and the death receptor pathway.
Inhibition of Heat Shock Protein 70 (HSP70): Triptolide downregulates the expression of HSP70, a protein that helps protect cells from stress, thereby sensitizing cancer cells to apoptosis.
Comparaison Avec Des Composés Similaires
Triptolide-d3 can be compared with other similar compounds, such as:
Celastrol: Another bioactive compound isolated from Tripterygium wilfordii Hook F., celastrol also exhibits anti-inflammatory and anti-cancer properties. triptolide is generally considered to have more potent biological activities.
Triptolide Derivatives: Various derivatives of triptolide have been synthesized to enhance its therapeutic properties and reduce toxicity. These derivatives often have modifications in the epoxide groups or other functional groups in the triptolide structure.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can provide more stable and detailed insights into the pharmacokinetics and metabolic pathways of triptolide. This makes it a valuable tool in scientific research for studying the effects and mechanisms of triptolide .
Propriétés
Formule moléculaire |
C20H24O6 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-13,15,15-trideuterio-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1/i7D2,11D |
Clé InChI |
DFBIRQPKNDILPW-HWPNWEPHSA-N |
SMILES isomérique |
[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)O |
SMILES canonique |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
